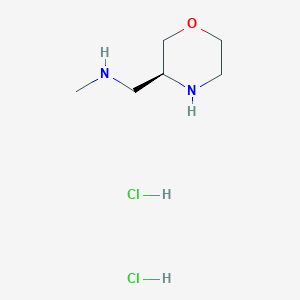(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride
CAS No.:
Cat. No.: VC13757463
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16Cl2N2O |
|---|---|
| Molecular Weight | 203.11 g/mol |
| IUPAC Name | N-methyl-1-[(3S)-morpholin-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | AVCMIVXBIXKXDA-ILKKLZGPSA-N |
| Isomeric SMILES | CNC[C@H]1COCCN1.Cl.Cl |
| SMILES | CNCC1COCCN1.Cl.Cl |
| Canonical SMILES | CNCC1COCCN1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is C₆H₁₆Cl₂N₂O, with a molecular weight of 203.11 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 3-position with a methyl group and a methylamine moiety. The stereochemistry at the chiral center is specified as S-configuration, as indicated by the InChIKey AVCMIVXBIXKXDA-LRLTWSPNNA-N . The dihydrochloride salt form enhances aqueous solubility and stability, a common modification for amine-containing compounds .
Structural Analysis
The morpholine ring adopts a chair conformation, with the methyl and methylamine substituents occupying equatorial positions to minimize steric strain. Protonation of the amine groups by hydrochloric acid results in a positively charged ammonium center, balanced by chloride counterions. This ionic interaction contributes to the compound’s crystalline solid-state structure .
Physicochemical Properties
Physical State and Solubility
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is typically supplied as a white to off-white crystalline powder . Its solubility profile includes high solubility in polar solvents such as water and methanol, moderate solubility in ethanol, and limited solubility in nonpolar solvents like hexane. The dihydrochloride salt form significantly improves hydrophilicity compared to the free base .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.11 g/mol | |
| Purity | ≥98% | |
| Solubility (Water) | >50 mg/mL | |
| Storage Conditions | 2–8°C, desiccated |
Synthesis and Manufacturing
Synthetic Routes
Though detailed synthetic protocols are proprietary, the compound is likely synthesized via reductive amination or nucleophilic substitution reactions. A plausible pathway involves:
-
Functionalization of morpholine-3-carbaldehyde with methylamine to form a Schiff base.
-
Reduction of the imine bond using sodium borohydride or hydrogenation.
-
Resolution of enantiomers via chiral chromatography or crystallization to isolate the S-isomer.
-
Salt formation with hydrochloric acid to yield the dihydrochloride .
| Hazard Code | Description | Precautionary Code | Mitigation Strategy |
|---|---|---|---|
| H315 | Skin irritation | P302+P352 | Wash skin thoroughly |
| H319 | Eye irritation | P305+P351+P338 | Rinse eyes for 15 minutes |
| H335 | Respiratory irritation | P261 | Use respiratory protection |
Applications in Research
Pharmaceutical Intermediates
Morpholine derivatives are widely utilized in drug discovery due to their ability to modulate pharmacokinetic properties. The methylamine substituent in this compound may serve as a handle for further functionalization, enabling the synthesis of kinase inhibitors or GPCR-targeted therapies .
Chemical Biology
The chiral center and water solubility make this compound a candidate for probing stereospecific interactions in enzyme binding pockets. For example, it could be incorporated into probe molecules for studying aminopeptidases or monoamine oxidases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume